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molecular formula C9H8F3NO4S B8562169 Benzene, 1-[(methylsulfonyl)methyl]-2-nitro-3-(trifluoromethyl)- CAS No. 88798-16-7

Benzene, 1-[(methylsulfonyl)methyl]-2-nitro-3-(trifluoromethyl)-

Cat. No. B8562169
M. Wt: 283.23 g/mol
InChI Key: LRHYHEGKIHYSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04440964

Procedure details

A mixture of 50% NaOH (50 mL), CH2Cl2 (50 mL), triethylbenzylammonium chloride (30 mg), Me2SO4 (2.50 mL, 26.41 mmol) and 2-methylsulfonylmethyl-6-trifluoromethyl nitrobenzene 3 (6.8 g, 24.01 mmol) was stirred rapidly for 30 min. The mixture was poured onto ice/water (400 mL) and the organic layer separated. The solvent was removed and excess Me2SO4 removed at 60° C. and 0.7 mm, to give a yellow solid which was identified as the same product as in Example 2, i.e., 2-(1-methylsulfonylethyl)-6-trifluoromethyl nitrobenzene. The solid was transferred to a Parr bomb with EtOAc/EtOH (2:1, 100 mL, not all soluble). Five drops of acetic acid and Pd/carbon was added. The mixture was hydrogenated at 60° C. and 60 psi H2 for 15 hrs. The mixture was filtered and the solvent removed to give a brown solid. Washing with ether gave 4.03 g (15.07 mmol, 62.8%) of 2-(1-methylsulfonylethyl)-6-trifluoromethyl aniline as a white solid, mp 153°-5° C.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2-(1-methylsulfonylethyl)-6-trifluoromethyl nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
EtOAc EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].COS(OC)(=O)=O.CS(CC1C=CC=C(C(F)(F)F)C=1[N+]([O-])=O)(=O)=O.[CH3:28][S:29]([CH:32]([C:34]1[CH:39]=[CH:38][CH:37]=[C:36]([C:40]([F:43])([F:42])[F:41])[C:35]=1[N+:44]([O-])=O)[CH3:33])(=[O:31])=[O:30]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.C(O)(=O)C.[Pd].[C].CCOC(C)=O.CCO.C(Cl)Cl>[CH3:28][S:29]([CH:32]([C:34]1[CH:39]=[CH:38][CH:37]=[C:36]([C:40]([F:41])([F:43])[F:42])[C:35]=1[NH2:44])[CH3:33])(=[O:31])=[O:30] |f:0.1,5.6,8.9,10.11|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
6.8 g
Type
reactant
Smiles
CS(=O)(=O)CC1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
30 mg
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
2-(1-methylsulfonylethyl)-6-trifluoromethyl nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C(C)C1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].[C]
Step Four
Name
EtOAc EtOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred rapidly for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice/water (400 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer separated
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
excess Me2SO4 removed at 60° C.
CUSTOM
Type
CUSTOM
Details
0.7 mm, to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was hydrogenated at 60° C.
WAIT
Type
WAIT
Details
60 psi H2 for 15 hrs
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to give a brown solid
WASH
Type
WASH
Details
Washing with ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)C(C)C1=C(N)C(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.07 mmol
AMOUNT: MASS 4.03 g
YIELD: PERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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